Ethyl 2-(hydroxyimino)-3-methylbutanoate
Description
Ethyl 2-(hydroxyimino)-3-methylbutanoate is an oxime-containing ester characterized by a hydroxyimino (-NOH) group at position 2 and a methyl branch at position 3 of the butanoate backbone. Oximes are known for their roles in coordination chemistry, pharmaceutical intermediates, and as stabilizers or ligands due to their tautomeric and nucleophilic properties .
Properties
CAS No. |
77426-65-4 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-3-methylbutanoate |
InChI |
InChI=1S/C7H13NO3/c1-4-11-7(9)6(8-10)5(2)3/h5,10H,4H2,1-3H3 |
InChI Key |
IUJVPONWKDKNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-Methylbutanoate
- Molecular Formula : C₇H₁₄O₃ (146.18 g/mol) .
- Functional Groups : Hydroxy (-OH) at position 3, methyl at position 3.
- Applications: Used in flavor and fragrance industries due to fruity notes .
- Key Differences : Lacks the oxime group, making it less reactive in nucleophilic reactions. Higher volatility compared to oximes, enhancing its sensory applications .
Ethyl 2-Acetyl-3-Methylbutanoate
Ethyl 2-(Methoxyimino)-3-Oxobutanoate
- Molecular Formula: C₇H₁₁NO₄ (173.17 g/mol) .
- Functional Groups: Methoxyimino (-NOMe) at position 2, oxo (-CO) at position 3.
- Applications : Likely used in agrochemicals or as a synthetic intermediate.
- Key Differences: The methoxyimino group enhances stability against hydrolysis compared to hydroxyimino. The 3-oxo group increases acidity, influencing tautomerism .
Ethyl 3-Methylbutanoate
- Molecular Formula : C₇H₁₄O₂ (130.18 g/mol) .
- Functional Groups : Simple ester with a methyl branch at position 3.
- Applications : Dominant in wine and fruit aromas (e.g., apples, strawberries) .
- Key Differences : Absence of functional groups at position 2 reduces complexity in reactivity. Higher volatility and lower polarity make it suitable for flavoring .
Structural and Functional Analysis
Reactivity
- Oxime Group: The hydroxyimino group in the target compound enables tautomerism (keto-enol) and participation in coordination chemistry, unlike esters with hydroxyl or acetyl groups .
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